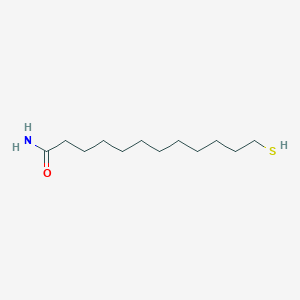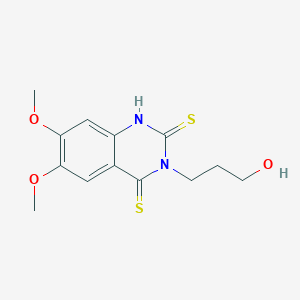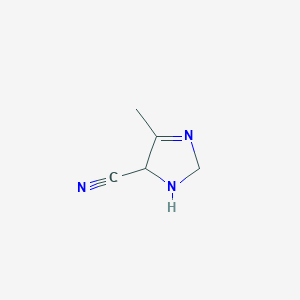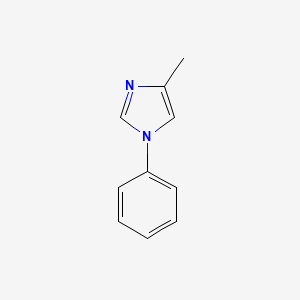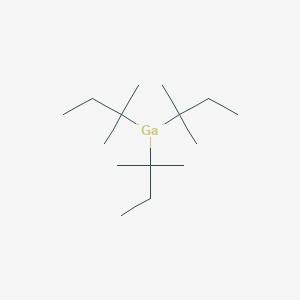
Tris(2-methylbutan-2-yl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methylbutan-2-yl)gallane is a chemical compound with the molecular formula C15H33Ga It is an organogallium compound where gallium is bonded to three 2-methylbutan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3LiC5H11→Ga(C5H11)3+3LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxides (e.g., Ga2O3).
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:
Binding to active sites of enzymes: This can inhibit or modify enzyme activity.
Interaction with cellular membranes: This can alter membrane permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methylpropyl)gallane
- Tris(2-ethylhexyl)gallane
- Tris(2-methylpentan-2-yl)gallane
Uniqueness
Tris(2-methylbutan-2-yl)gallane is unique due to the specific steric and electronic effects imparted by the 2-methylbutan-2-yl groups. These effects can influence the compound’s reactivity and stability, making it distinct from other similar organogallium compounds.
Eigenschaften
CAS-Nummer |
166331-93-7 |
|---|---|
Molekularformel |
C15H33Ga |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
tris(2-methylbutan-2-yl)gallane |
InChI |
InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3; |
InChI-Schlüssel |
LOQPUMUWUPTDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


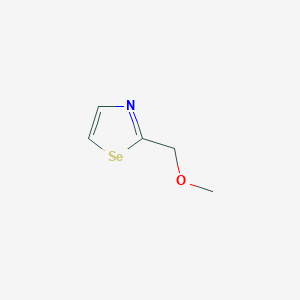

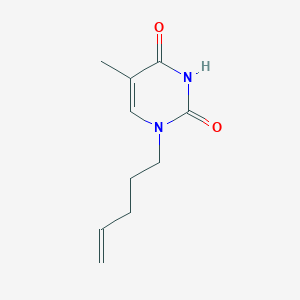

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
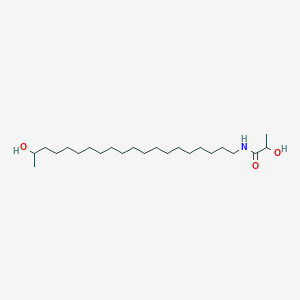
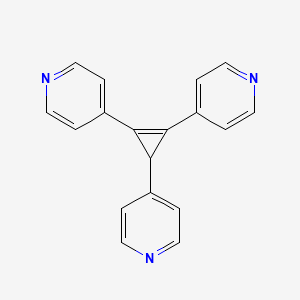
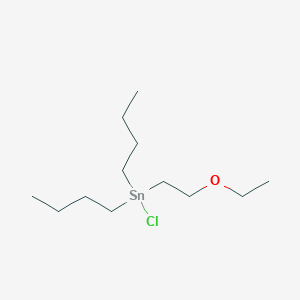
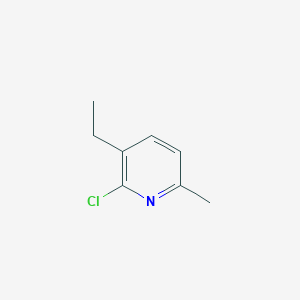
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
